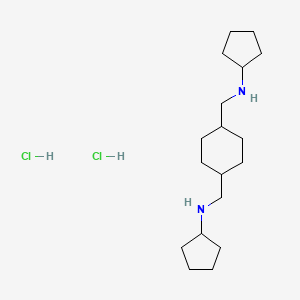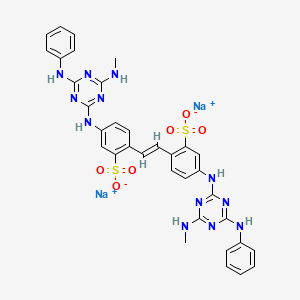
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione typically involves the cyclization of dipeptides. One common method is the cyclization of L-serine derivatives under specific conditions. For instance, the cyclization can be achieved by heating the dipeptide in the presence of a suitable catalyst or under acidic conditions.
Industrial Production Methods
Industrial production of cyclic dipeptides like this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction environments to facilitate efficient cyclization.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine oxides, while reduction may produce reduced diketopiperazines.
Applications De Recherche Scientifique
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of (3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione: This compound has a methoxy group instead of an ethyl group.
3,6-Dimethyl-2,5-piperazinedione: This compound has two methyl groups instead of an ethyl and an isopropyl group
Uniqueness
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and isopropyl groups may confer distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
(3S,6S)-3-ethyl-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-4-6-8(12)11-7(5(2)3)9(13)10-6/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7-/m0/s1 |
Clé InChI |
YVWHUNPOVITHMN-BQBZGAKWSA-N |
SMILES isomérique |
CC[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C |
SMILES canonique |
CCC1C(=O)NC(C(=O)N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)



